molecular formula C26H22N4O7 B11443306 N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11443306
M. Wt: 502.5 g/mol
InChI Key: UXXAVTPEMPOSDU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitrophenyl group, and a tetrahydroquinazolinone moiety

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Formation of the tetrahydroquinazolinone moiety: This can be synthesized through the cyclization of an appropriate amide precursor.

    Coupling reactions: The final step involves coupling the benzodioxole, nitrophenyl, and tetrahydroquinazolinone intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide exhibit anticancer properties. For instance, studies involving molecular docking have shown that derivatives can bind effectively to DNA and Bovine Serum Albumin (BSA), indicating potential as anticancer agents .

Case Study:
A study evaluated the anticancer activity of a related compound using the MTT assay against various cancer cell lines including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results demonstrated significant cytotoxicity, suggesting that these compounds may inhibit cancer cell proliferation effectively .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus18
CP. aeruginosa12

Antiprotozoal Activity

The structural characteristics of this compound suggest potential antiprotozoal activity. Similar compounds have been evaluated for their effectiveness against protozoan parasites like Trichomonas vaginalis, showing promising results in preliminary studies .

Synthesis and Structural Investigations

The synthesis of this compound involves multi-step reactions that incorporate various reagents and conditions to ensure high yields and purity.

Synthesis Overview:

  • Starting Materials: Benzodioxole derivatives and nitrobenzyl compounds.
  • Reagents: Use of K2CO3 as a base in DMF solvent.
  • Yield: Typically ranges from 60% to 90% depending on reaction conditions.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific biological targets such as enzymes involved in cancer progression and microbial resistance mechanisms.

Findings:
Docking simulations indicate strong interactions with target proteins, which may elucidate the mechanism of action for its biological activities.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can be compared with similar compounds, such as:

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound has a similar benzodioxole ring but differs in the amide moiety.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound contains a benzodioxole ring but has a different amine group.

    N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: This compound has a benzodioxole ring and a sulfonamide group.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzodioxole moiety and a quinazoline derivative, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4O4\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

A study synthesized benzodioxole-based dithiocarbamate derivatives and evaluated their cytotoxic effects against various cancer cell lines. Among these derivatives, compounds similar to this compound exhibited significant inhibitory effects on C6 rat glioma cells with an IC50 value comparable to cisplatin (IC50 = 19.00 ± 5.29 μg/mL) . The most promising derivative showed an IC50 of 23.33 ± 7.63 μg/mL against the same cell line.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on human carbonic anhydrases (hCA-I and hCA-II), which are important enzymes involved in various physiological processes. The tested derivatives displayed superior inhibitory activity compared to acetazolamide, a well-known carbonic anhydrase inhibitor . Notably, some derivatives achieved IC50 values in the nanomolar range (e.g., 0.346 nM for hCA-I), indicating potent enzyme inhibition potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in this compound contributes significantly to its anticancer and enzyme inhibitory activities. The benzodioxole moiety enhances lipophilicity and facilitates cellular uptake, while the quinazoline core is linked to various pharmacological effects.

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a recent evaluation of benzodioxole derivatives against A549 human lung adenocarcinoma cells and C6 glioma cells, it was found that while some compounds were effective against glioma cells, they showed limited efficacy against lung adenocarcinoma cells . This highlights the importance of targeting specific cancer types when developing new therapeutic agents.

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrases by benzodioxole derivatives indicated that modifications to the benzodioxole structure could lead to enhanced inhibitory effects . This finding suggests that further structural optimization could yield more effective inhibitors for therapeutic applications.

Properties

Molecular Formula

C26H22N4O7

Molecular Weight

502.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C26H22N4O7/c31-24(27-14-17-8-9-22-23(13-17)37-16-36-22)10-11-28-25(32)20-6-1-2-7-21(20)29(26(28)33)15-18-4-3-5-19(12-18)30(34)35/h1-9,12-13H,10-11,14-16H2,(H,27,31)

InChI Key

UXXAVTPEMPOSDU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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